molecular formula C16H13N3O2S B5835978 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B5835978
M. Wt: 311.4 g/mol
InChI Key: OLJPHMZCLHQBTN-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Mechanism of Action

While the specific mechanism of action for “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide” is not mentioned in the sources, thiazole derivatives have been shown to possess various important biological activities such as antibacterial, antifungal, antiviral, anticancer, anticonvulsant, antihyperglycemic, antihistaminic, antioxidant, anti-inflammatory, analgesic, diuretic, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the pyridine and methoxyphenyl groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyridine groups contribute to its versatility and potential for various applications .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)14-10-22-16(18-14)19-15(20)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJPHMZCLHQBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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